molecular formula C15H19N3O B7647752 4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine

カタログ番号 B7647752
分子量: 257.33 g/mol
InChIキー: USCVYQHLUZCECT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine, also known as EMBI, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. EMBI is a benzoxazine derivative that exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

作用機序

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine exerts its therapeutic effects through several mechanisms of action. It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. This compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

実験室実験の利点と制限

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine has several advantages for use in lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. This compound also exhibits potent therapeutic effects at low concentrations, making it a cost-effective option for research. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water, which may affect its bioavailability.

将来の方向性

There are several potential future directions for 4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine research. One potential direction is the development of this compound-based therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in cancer therapy, either alone or in combination with other anti-cancer agents. Additionally, further studies on the mechanisms of action of this compound may provide insights into its therapeutic potential and guide the development of more effective this compound-based therapies.

合成法

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine can be synthesized through a multistep process involving the reaction of 3-ethyl-1-methyl-4-nitroso-5-pyrazolone with 2-aminophenol, followed by reduction and cyclization reactions. This method has been extensively studied and optimized, resulting in high yields of pure this compound.

科学的研究の応用

4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

特性

IUPAC Name

4-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-13-12(10-17(2)16-13)11-18-8-9-19-15-7-5-4-6-14(15)18/h4-7,10H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCVYQHLUZCECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1CN2CCOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。